molecular formula C12H10BrNO2 B3027051 Ethyl 7-bromoquinoline-3-carboxylate CAS No. 1226762-74-8

Ethyl 7-bromoquinoline-3-carboxylate

Cat. No.: B3027051
CAS No.: 1226762-74-8
M. Wt: 280.12
InChI Key: NCEAPXMAJIWHHN-UHFFFAOYSA-N
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Description

Ethyl 7-bromoquinoline-3-carboxylate is a heterocyclic compound with the molecular formula C12H10BrNO2. It is a derivative of quinoline, a nitrogen-containing aromatic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 7-bromoquinoline-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-bromo-2-nitrobenzaldehyde with ethyl 3,3-diethoxypropionate in the presence of tin(II) chloride dihydrate as a catalyst. The reaction is typically carried out in ethanol at 90°C for several hours .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-bromoquinoline-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The quinoline ring can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various quinoline derivatives, while oxidation and reduction can modify the functional groups on the quinoline ring .

Scientific Research Applications

Ethyl 7-bromoquinoline-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 7-bromoquinoline-3-carboxylate involves its interaction with various molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological context. For instance, in antimicrobial applications, it may inhibit bacterial enzymes, while in anticancer research, it could interfere with cell division processes .

Comparison with Similar Compounds

  • Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
  • Ethyl 6-bromoquinoline-3-carboxylate
  • Ethyl 8-bromoquinoline-3-carboxylate

Comparison: Ethyl 7-bromoquinoline-3-carboxylate is unique due to the position of the bromine atom on the quinoline ring, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific research applications .

Properties

IUPAC Name

ethyl 7-bromoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)9-5-8-3-4-10(13)6-11(8)14-7-9/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEAPXMAJIWHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673131
Record name Ethyl 7-bromoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226762-74-8
Record name Ethyl 7-bromoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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